H-Gly-beta-ala-NH2 hcl
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Overview
Description
H-Gly-beta-ala-NH2 hydrochloride is a dipeptide compound consisting of glycine and beta-alanine, with an amide group at the C-terminus and a hydrochloride salt. This compound is often used in peptide synthesis and biochemical research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-beta-ala-NH2 hydrochloride typically involves the coupling of glycine and beta-alanine. The process begins with the protection of the amino groups using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the peptide bond. After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the desired dipeptide .
Industrial Production Methods
In an industrial setting, the production of H-Gly-beta-ala-NH2 hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
H-Gly-beta-ala-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Protecting Groups: Tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc)
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products
Hydrolysis Products: Glycine and beta-alanine
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
H-Gly-beta-ala-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of peptide-based drugs and biochemical reagents .
Mechanism of Action
The mechanism of action of H-Gly-beta-ala-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its amide bond and peptide structure allow it to mimic natural peptides, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Ala-NH2 hydrochloride
- H-Gly-Gly-NH2 hydrochloride
- H-Ala-beta-ala-NH2 hydrochloride
Uniqueness
H-Gly-beta-ala-NH2 hydrochloride is unique due to the presence of beta-alanine, which imparts distinct structural and functional properties compared to other dipeptides. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
3-[(2-aminoacetyl)amino]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-3-5(10)8-2-1-4(7)9;/h1-3,6H2,(H2,7,9)(H,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNBHENATLPIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CN)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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